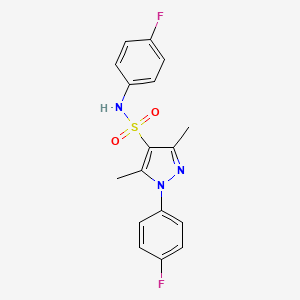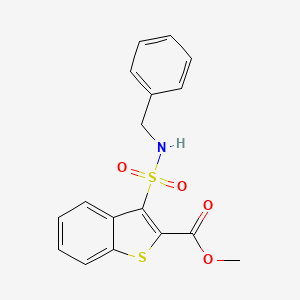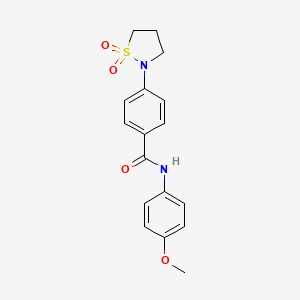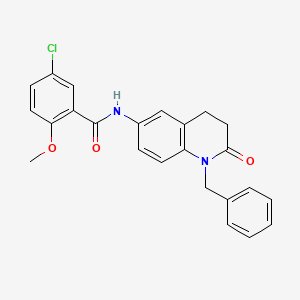![molecular formula C13H13FN4S B11267999 3-(allylthio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B11267999.png)
3-(allylthio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-Fluorophenyl)-3-(prop-2-en-1-ylsulfanyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole is a complex organic compound that features a unique imidazo[2,1-c][1,2,4]triazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-fluorophenyl)-3-(prop-2-en-1-ylsulfanyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole typically involves a multi-step process. One common method includes the reaction of prop-2-ynylsulfonium salts with sulfonyl-protected β-amino ketones. This reaction proceeds through a domino annulation mechanism, resulting in the formation of the desired imidazo[2,1-c][1,2,4]triazole core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(4-Fluorophenyl)-3-(prop-2-en-1-ylsulfanyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, while the prop-2-en-1-ylsulfanyl group can undergo electrophilic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted imidazo[2,1-c][1,2,4]triazole derivatives.
Scientific Research Applications
7-(4-Fluorophenyl)-3-(prop-2-en-1-ylsulfanyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 7-(4-fluorophenyl)-3-(prop-2-en-1-ylsulfanyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the prop-2-en-1-ylsulfanyl group can modulate its reactivity and stability. The compound may exert its effects through the inhibition of enzyme activity or the disruption of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-Chlorophenyl)-3-(prop-2-en-1-ylsulfanyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole
- 7-(4-Methylphenyl)-3-(prop-2-en-1-ylsulfanyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole
- 7-(4-Bromophenyl)-3-(prop-2-en-1-ylsulfanyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole
Uniqueness
The presence of the fluorophenyl group in 7-(4-fluorophenyl)-3-(prop-2-en-1-ylsulfanyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole imparts unique chemical properties, such as increased electronegativity and potential for hydrogen bonding. These characteristics can enhance the compound’s biological activity and make it a valuable candidate for further research and development.
Properties
Molecular Formula |
C13H13FN4S |
|---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
7-(4-fluorophenyl)-3-prop-2-enylsulfanyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazole |
InChI |
InChI=1S/C13H13FN4S/c1-2-9-19-13-16-15-12-17(7-8-18(12)13)11-5-3-10(14)4-6-11/h2-6H,1,7-9H2 |
InChI Key |
HPKZICZYFWZEHV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC1=NN=C2N1CCN2C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3,5-dimethylphenyl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B11267935.png)
![2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B11267937.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B11267946.png)
![N-(3-Methylpyridin-2-YL)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide](/img/structure/B11267947.png)



![N-(2,4-difluorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B11267968.png)
![N-(5-chloro-2-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B11267972.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B11267980.png)
![2-(2-{[(4-Bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-YL)-N-ethylacetamide](/img/structure/B11267987.png)
![N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide](/img/structure/B11267991.png)
